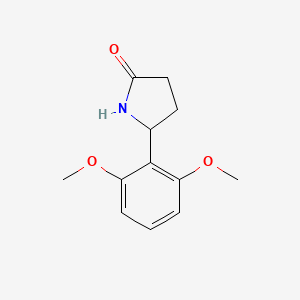

5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one

Beschreibung

Eigenschaften

Molekularformel |

C12H15NO3 |

|---|---|

Molekulargewicht |

221.25 g/mol |

IUPAC-Name |

5-(2,6-dimethoxyphenyl)pyrrolidin-2-one |

InChI |

InChI=1S/C12H15NO3/c1-15-9-4-3-5-10(16-2)12(9)8-6-7-11(14)13-8/h3-5,8H,6-7H2,1-2H3,(H,13,14) |

InChI-Schlüssel |

OBDKUIPSPHYQBO-UHFFFAOYSA-N |

Kanonische SMILES |

COC1=C(C(=CC=C1)OC)C2CCC(=O)N2 |

Herkunft des Produkts |

United States |

An In-Depth Technical Guide to the Synthesis of 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic route to 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one, a valuable heterocyclic scaffold in medicinal chemistry and drug development. The synthesis is presented as a two-step process, commencing with the Friedel-Crafts acylation of 1,3-dimethoxybenzene with succinic anhydride to yield the key intermediate, 4-(2,6-dimethoxyphenyl)-4-oxobutanoic acid. The subsequent and final step involves a reductive amination followed by spontaneous intramolecular cyclization of the γ-keto acid to afford the target pyrrolidin-2-one. This guide offers detailed mechanistic insights, step-by-step experimental protocols, and a discussion of the critical parameters for each reaction, tailored for researchers, scientists, and drug development professionals.

Introduction

The pyrrolidin-2-one (or γ-lactam) moiety is a privileged scaffold found in a wide array of biologically active natural products and synthetic pharmaceuticals.[1] Its structural features, including the ability to participate in hydrogen bonding and its conformational rigidity, make it an attractive core for the design of novel therapeutic agents. The specific substitution of a 2,6-dimethoxyphenyl group at the 5-position of the pyrrolidin-2-one ring introduces unique steric and electronic properties that can significantly influence the pharmacological profile of a molecule. This guide details a logical and scalable synthetic approach to 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one, providing a foundational methodology for its synthesis and further derivatization.

Overall Synthetic Strategy

The synthesis of 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one is strategically divided into two key transformations:

-

Formation of the γ-Keto Acid Skeleton: A Friedel-Crafts acylation reaction is employed to construct the carbon skeleton of the precursor molecule, 4-(2,6-dimethoxyphenyl)-4-oxobutanoic acid.

-

Lactam Ring Formation: A reductive amination of the γ-keto acid, followed by an intramolecular cyclization, efficiently yields the desired 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one.

Caption: Overall two-step synthesis of 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one.

Part 1: Synthesis of 4-(2,6-Dimethoxyphenyl)-4-oxobutanoic Acid via Friedel-Crafts Acylation

Mechanistic Rationale

The Friedel-Crafts acylation is a classic electrophilic aromatic substitution reaction that forms a C-C bond between an aromatic ring and an acyl group.[2][3] In this synthesis, 1,3-dimethoxybenzene serves as the nucleophilic aromatic component, and succinic anhydride is the source of the acyl group. A Lewis acid, typically aluminum chloride (AlCl₃), is required to activate the succinic anhydride.

The mechanism proceeds through the following key steps:

-

Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates to one of the carbonyl oxygens of succinic anhydride, making the other carbonyl carbon highly electrophilic and facilitating the formation of a resonance-stabilized acylium ion upon ring opening.[4]

-

Electrophilic Attack: The electron-rich 1,3-dimethoxybenzene attacks the acylium ion. The two methoxy groups are strongly activating and ortho-, para-directing.[5] Due to steric hindrance at the position between the two methoxy groups (C2), the electrophilic attack predominantly occurs at the C4 position, leading to the desired regioselectivity.

-

Rearomatization: The resulting arenium ion intermediate loses a proton to restore aromaticity.

-

Workup: An aqueous workup is necessary to hydrolyze the aluminum complex with the ketone product and protonate the carboxylate, yielding the final γ-keto acid.[1]

Caption: Mechanism of Friedel-Crafts acylation for γ-keto acid synthesis.

Experimental Protocol: Friedel-Crafts Acylation

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 1,3-Dimethoxybenzene | 138.16 | 13.8 g | 0.10 |

| Succinic Anhydride | 100.07 | 10.0 g | 0.10 |

| Aluminum Chloride (anhydrous) | 133.34 | 29.3 g | 0.22 |

| Dichloromethane (anhydrous) | - | 150 mL | - |

| Concentrated HCl | - | 50 mL | - |

| Ice | - | 200 g | - |

Procedure:

-

To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (CaCl₂), add anhydrous aluminum chloride (29.3 g, 0.22 mol) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice-water bath with stirring.

-

In a separate beaker, dissolve succinic anhydride (10.0 g, 0.10 mol) in 50 mL of anhydrous dichloromethane. Transfer this solution to the dropping funnel.

-

Add the succinic anhydride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, add 1,3-dimethoxybenzene (13.8 g, 0.10 mol) dropwise via the dropping funnel over 30 minutes, ensuring the temperature does not rise above 5 °C.

-

Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 3-4 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture again in an ice bath and very slowly and carefully pour it onto a mixture of crushed ice (200 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring. Caution: This quenching step is highly exothermic and will release HCl gas. Perform in a well-ventilated fume hood.

-

Transfer the mixture to a separatory funnel. Separate the organic layer.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the organic layers and wash with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene or ethanol/water) to yield 4-(2,6-dimethoxyphenyl)-4-oxobutanoic acid as a solid.

Part 2: Synthesis of 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one via Reductive Amination and Cyclization

Mechanistic Rationale

The conversion of a γ-keto acid to a γ-lactam is a classic transformation that proceeds via reductive amination. This one-pot reaction involves two key stages: imine formation and reduction, followed by intramolecular cyclization.

-

Imine/Enamine Formation: The ketone carbonyl of 4-(2,6-dimethoxyphenyl)-4-oxobutanoic acid reacts with an ammonia source (e.g., ammonium acetate or aqueous ammonia) to form a hemiaminal, which then dehydrates to form an imine. The imine can exist in equilibrium with its enamine tautomer.

-

Reduction: A reducing agent, such as sodium borohydride (NaBH₄), selectively reduces the C=N bond of the imine to an amine.[2] Sodium borohydride is a suitable choice as it is less reactive towards the carboxylic acid group under these conditions.

-

Intramolecular Cyclization (Lactamization): The newly formed amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the carboxylic acid. This intramolecular condensation reaction, often driven by heating, eliminates a molecule of water to form the stable five-membered lactam ring of 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one.

Caption: Reductive amination and cyclization to form the pyrrolidin-2-one.

Experimental Protocol: Reductive Amination/Cyclization

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-(2,6-Dimethoxyphenyl)-4-oxobutanoic acid | 238.24 | 11.9 g | 0.05 |

| Ammonium Acetate | 77.08 | 19.3 g | 0.25 |

| Sodium Borohydride (NaBH₄) | 37.83 | 2.8 g | 0.075 |

| Methanol | - | 200 mL | - |

| 1 M Hydrochloric Acid | - | As needed | - |

| Ethyl Acetate | - | 200 mL | - |

Procedure:

-

In a 500 mL round-bottom flask, dissolve 4-(2,6-dimethoxyphenyl)-4-oxobutanoic acid (11.9 g, 0.05 mol) and ammonium acetate (19.3 g, 0.25 mol) in methanol (200 mL).

-

Stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.

-

Cool the reaction mixture to 0 °C in an ice-water bath.

-

Slowly add sodium borohydride (2.8 g, 0.075 mol) in small portions over a period of 30-45 minutes. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12-16 hours.

-

Carefully quench the reaction by the slow, dropwise addition of 1 M HCl at 0 °C until the effervescence ceases and the pH is approximately 1-2.

-

Remove the methanol under reduced pressure using a rotary evaporator.

-

Add water (100 mL) to the residue and extract the product with ethyl acetate (3 x 75 mL).

-

Combine the organic extracts and wash with a saturated sodium bicarbonate solution (100 mL) and then with brine (100 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one.

-

The product can be further purified by column chromatography on silica gel or by recrystallization.

Conclusion

This guide has outlined a reliable and well-precedented two-step synthesis for 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one. The described methodologies, Friedel-Crafts acylation and reductive amination/cyclization, are fundamental transformations in organic synthesis, and their application here provides an accessible route to this valuable heterocyclic compound. The detailed protocols and mechanistic discussions herein are intended to equip researchers with the necessary knowledge to successfully synthesize this and related compounds for applications in drug discovery and development.

References

-

Friedel-Crafts Acylation: Mechanism, Reactions & limitations. Link

-

Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Link

-

Friedel Crafts - Acylation - Reaction Mechanism Notes. Link

-

Friedel Crafts Acylation And Alkylation Reaction. Link

-

Experiment 1: Friedel-Crafts Acylation. Link

-

Ch12: Friedel-Crafts acylation. Link

-

The Pyrrolidinone Core: A Privileged Scaffold in Modern Medicinal Chemistry. Link

-

Studies on pyrrolidinones. On the synthesis of 5-aryl-2-pyrrolidones. Link

-

Method for producing 4-alkoxyphenyl-4-oxobutyric acid and method for producing 7-alkoxy-1-tetralones. Link

-

Friedel-Crafts Acylation of Anisole. Link

-

Reductive amination - Wikipedia. Link

-

Reductive amination of 4,5-dimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carbaldehyde derived from aloe-emodin. Link

Sources

An In-depth Technical Guide to 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one: Synthesis, Properties, and Potential Applications

For the attention of researchers, scientists, and professionals in drug development, this guide provides a comprehensive technical overview of 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one, a compound of interest within the broader class of pyrrolidin-2-one derivatives. The pyrrolidin-2-one core is a privileged scaffold in medicinal chemistry, known for its presence in a multitude of biologically active molecules.[1] This document will delve into the synthesis, chemical and physical properties, and potential biological significance of this specific derivative, offering insights grounded in established chemical principles and analogous structures.

Molecular Structure and Physicochemical Properties

5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one is a derivative of 2-pyrrolidinone, which is the simplest member of its class, formed from the intramolecular condensation of gamma-aminobutyric acid (GABA).[2] The core structure is a five-membered lactam, a cyclic amide, which imparts specific chemical characteristics.[1] The substituent at the 5-position, a 2,6-dimethoxyphenyl group, significantly influences the molecule's overall properties.

Predicted Physicochemical Data

| Property | Predicted Value | Rationale |

| Molecular Formula | C₁₂H₁₅NO₃ | Based on the chemical structure |

| Molecular Weight | 221.25 g/mol | Calculated from the molecular formula |

| Appearance | White to off-white solid | Typical for similar aromatic pyrrolidinones |

| Solubility | Soluble in organic solvents like methanol, ethanol, DMSO, and DCM. Limited solubility in water. | The aromatic ring and lactam moiety suggest polarity, but the overall structure is largely organic. |

| Melting Point | Estimated 120-140 °C | Aromatic substitution tends to increase melting points compared to unsubstituted pyrrolidinone (25°C).[2] |

| LogP | Estimated 1.5 - 2.5 | The dimethoxyphenyl group increases lipophilicity compared to the parent pyrrolidinone (-0.8).[2] |

Synthesis of 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one

The synthesis of substituted pyrrolidin-2-ones can be achieved through various synthetic routes.[3][4] A plausible and efficient method for the synthesis of 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one involves a multicomponent reaction or a cyclization approach. One such established method is the reaction of a γ-keto acid or its ester with an amine, or the reaction of a donor-acceptor cyclopropane with an aniline.[4]

Proposed Synthetic Pathway: A Step-by-Step Protocol

A robust method for synthesizing 5-substituted pyrrolidin-2-ones involves the reaction of a suitable precursor, such as a γ-amino acid, which can be formed in situ. A likely precursor for our target molecule would be 4-amino-4-(2,6-dimethoxyphenyl)butanoic acid.

Experimental Protocol: Synthesis via Reductive Amination and Lactamization

-

Step 1: Synthesis of the γ-Keto Acid. 2,6-dimethoxybenzaldehyde is reacted with a three-carbon building block, such as succinic anhydride, via a Stobbe condensation to yield the corresponding γ-keto acid.

-

Step 2: Reductive Amination. The resulting keto acid is then subjected to reductive amination using a suitable ammonia source (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride). This step forms the γ-amino acid intermediate.

-

Step 3: Lactamization. The γ-amino acid is then heated, often in a high-boiling solvent like toluene or xylene with azeotropic removal of water, to induce intramolecular cyclization to form the desired 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one.

Caption: Proposed synthetic workflow for 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one.

Spectroscopic Characterization

The structural elucidation of 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one would rely on standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the pyrrolidinone ring protons, typically in the range of 2.0-4.0 ppm. The methoxy groups on the phenyl ring will present as sharp singlets around 3.8 ppm. The aromatic protons will appear in the aromatic region (6.5-7.5 ppm), with a splitting pattern indicative of the 1,2,3-trisubstituted benzene ring. The proton at the 5-position of the pyrrolidinone ring, being adjacent to the aromatic ring, will likely be a multiplet around 4.5-5.0 ppm.

-

¹³C NMR: The carbon NMR spectrum will show a characteristic carbonyl signal for the lactam at around 175 ppm. The carbons of the pyrrolidinone ring will resonate in the aliphatic region (20-60 ppm). The methoxy carbons will appear around 55-60 ppm, and the aromatic carbons will be observed in the 100-160 ppm range.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretch of the lactam, typically found between 1680-1700 cm⁻¹. An N-H stretching band will be present around 3200-3400 cm⁻¹, and C-O stretches from the methoxy groups will be visible in the 1000-1300 cm⁻¹ region.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula. The fragmentation pattern in the mass spectrum would likely show a characteristic loss of the dimethoxyphenyl group.

Potential Biological Activity and Applications

The pyrrolidin-2-one scaffold is a well-established pharmacophore with a broad range of biological activities, including anticancer, antibacterial, antiviral, and anti-inflammatory properties.[5][6] The specific substitution at the 5-position with a 2,6-dimethoxyphenyl group could modulate these activities and confer novel therapeutic properties.

Potential Mechanisms of Action

-

Anticancer Activity: Many pyrrolidinone derivatives exert their anticancer effects by inducing apoptosis.[1] The 2,6-dimethoxyphenyl moiety is present in several natural products with cytotoxic activity, suggesting that 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one could be a candidate for anticancer drug discovery.

-

Neurological Activity: The parent 2-pyrrolidinone is a metabolite of GABA, a major inhibitory neurotransmitter in the central nervous system.[2] It is plausible that derivatives could interact with GABA receptors or other neuronal targets.

-

Enzyme Inhibition: The lactam ring can act as a hydrogen bond donor and acceptor, making it a suitable motif for binding to enzyme active sites.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Pyrrolidone | C4H7NO | CID 12025 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. diva-portal.org [diva-portal.org]

- 4. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 6. rua.ua.es [rua.ua.es]

An In-Depth Technical Guide on the Potential Biological Activity of 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one

This guide provides a comprehensive technical overview of the potential biological activities of the novel chemical entity, 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one. While direct experimental data for this specific molecule is not yet available in published literature, this document will extrapolate its potential pharmacological profile based on the well-established bioactivities of its core chemical scaffold, the pyrrolidinone ring, and structurally related analogs. This guide is intended for researchers, scientists, and drug development professionals interested in the exploration of new chemical entities for therapeutic applications.

The Pyrrolidinone Scaffold: A Privileged Core in Medicinal Chemistry

The pyrrolidinone ring, a five-membered lactam, is a cornerstone of modern medicinal chemistry. Its unique structural and physicochemical properties have established it as a "privileged scaffold," a molecular framework capable of interacting with a wide range of biological targets.[1][2] The versatility of the pyrrolidinone nucleus stems from its capacity for hydrogen bonding, conformational flexibility, and its presence in numerous biologically active natural products and synthetic molecules.[3] This has led to the development of a plethora of pyrrolidinone-containing compounds with diverse therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[1][4]

Synthesis of 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one: A Proposed Pathway

The synthesis of 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one can be approached through established synthetic methodologies for 5-substituted pyrrolidinones. A plausible synthetic route is outlined below, based on modifications of known procedures for similar structures.[5]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. rua.ua.es [rua.ua.es]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]

Technical Monograph: 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one

Advanced Scaffolds in Medicinal Chemistry

Executive Summary

5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one (CAS: 1314790-07-2) is a specialized

This guide details the synthetic challenges imposed by the ortho-disubstitution, the molecule's role as a conformational lock in peptidomimetics, and validated protocols for its synthesis and characterization.

Chemical Architecture & Properties[2]

Structural Analysis

The molecule consists of a 5-membered lactam ring bearing a 2,6-dimethoxyphenyl moiety at the C5 position.

-

Steric Shielding: The two methoxy groups at the ortho positions create a "steric pocket" that restricts rotation around the C5-C1' bond. This conformational restriction is critical for binding affinity, often freezing the molecule in a bioactive conformation that mimics a twisted peptide bond.

-

Electronic Profile: The 2,6-dimethoxy motif is highly electron-rich. While this increases metabolic stability against certain oxidative processes (blocking the most accessible sites), it necessitates care during synthesis to avoid unwanted electrophilic substitutions.

| Property | Value / Description |

| CAS Number | 1314790-07-2 |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| LogP (Predicted) | ~1.8 (Moderate Lipophilicity) |

| H-Bond Donors/Acceptors | 1 Donor (NH), 3 Acceptors (C=O, 2x OMe) |

| Key Feature | Atropisomeric potential due to restricted rotation |

Synthetic Methodologies

The synthesis of 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one is non-trivial due to the steric hindrance of the 2,6-dimethoxy group, which impedes standard nucleophilic attacks. Two primary routes are recommended based on scale and available reagents.

Protocol A: The Grignard-Succinimide Route (Recommended for Lab Scale)

This method utilizes the addition of a sterically hindered Grignard reagent to succinimide, followed by a reductive deoxygenation.

Step 1: Preparation of 2,6-Dimethoxyphenylmagnesium Bromide

-

Reagents: 1-Bromo-2,6-dimethoxybenzene, Mg turnings, THF (anhydrous), Iodine (initiator).

-

Mechanism: Formation of the Grignard reagent.[2][3] Note: Initiation is sluggish due to electron-richness and sterics.

-

Procedure:

-

Flame-dry a 3-neck flask under Argon.

-

Add Mg turnings (1.2 eq) and a crystal of iodine.

-

Add 10% of the bromide solution in THF. Heat to reflux to initiate (color change to turbid gray).

-

Dropwise add the remaining bromide. Reflux for 2 hours to ensure complete formation.

-

Step 2: Addition to Succinimide

-

Reagents: Succinimide, THF.

-

Procedure:

-

Cool the Grignard solution to 0°C.

-

Add a solution of succinimide (0.9 eq) in THF slowly.

-

Allow to warm to RT and stir for 12 hours. The Grignard attacks one carbonyl to form the hemiaminal salt.

-

Critical Step: Quench with aqueous NH₄Cl. The intermediate is the 5-hydroxy-5-aryl-pyrrolidin-2-one.

-

Step 3: Reductive Deoxygenation

-

Reagents: Triethylsilane (Et₃SiH), Trifluoroacetic acid (TFA), DCM.

-

Rationale: The steric bulk prevents catalytic hydrogenation. Ionic reduction via an N-acyliminium ion intermediate is required.

-

Procedure:

-

Dissolve the crude hemiaminal in DCM.

-

Add Et₃SiH (3.0 eq).

-

Add TFA (5.0 eq) dropwise at 0°C.

-

Stir at RT for 4 hours.

-

Neutralize with NaHCO₃, extract with DCM, and purify via flash chromatography (EtOAc/Hexanes).

-

Protocol B: The -Keto Acid Cyclization (Scale-Up)

For larger batches, avoiding the Grignard reagent is safer.

-

Friedel-Crafts Acylation: React 1,3-dimethoxybenzene with succinic anhydride (AlCl₃ catalyst) to form

-(2,4-dimethoxyphenyl)-

Visualization: Synthetic Pathway & Logic

Caption: Synthetic workflow for the Grignard-mediated synthesis of the target lactam, highlighting the critical ionic reduction step.

Medicinal Chemistry Applications

GPCR Ligand Design

The 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one scaffold is a documented pharmacophore in the design of non-peptide antagonists for:

-

Neurotensin Receptors (NTS1/NTS2): Used in the development of adamantane-linked pyrazole derivatives. The lactam ring acts as a rigid spacer, while the dimethoxyphenyl group mimics the Tyrosine residue of the native peptide, providing

-stacking interactions within the receptor pocket. -

Bradykinin B2 Receptors: The scaffold serves as a surrogate for the Proline-Phenylalanine segment of Bradykinin, improving oral bioavailability compared to peptide precursors.

Pharmacokinetics & Metabolism

-

Metabolic Stability: The 2,6-dimethoxy substitution blocks the primary sites of metabolic hydroxylation on the phenyl ring (ortho/para directing), significantly extending the half-life compared to unsubstituted analogs.

-

Solubility: The lactam moiety improves water solubility compared to purely carbocyclic scaffolds, aiding in formulation (e.g., lyophilized preparations mentioned in patent EP0858325B1).

Analytical Characterization

To validate the synthesis, researchers should look for the following spectral signatures:

-

¹H NMR (400 MHz, CDCl₃):

- 7.20 (t, 1H, Ar-H para)

- 6.55 (d, 2H, Ar-H meta) — Characteristic doublet for 2,6-substitution.

- 5.45 (dd, 1H, C5-H) — Deshielded by adjacent N and Aryl ring.

- 3.80 (s, 6H, OMe) — Strong singlet.

- 2.40–1.90 (m, 4H, Lactam CH₂).

- 6.50 (br s, 1H, NH).

-

MS (ESI):

-

[M+H]⁺ = 222.12.

-

Fragmentation often shows loss of OMe (-31) or the lactam ring cleavage.

-

References

-

European Patent Office. (1998). Stable Freeze-Dried Pharmaceutical Formulation. EP0858325B1. (Describes the use of 5-(2,6-dimethoxyphenyl) derivatives in adamantane-carboxylic acid based drugs).

-

Lovering, F., et al. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752–6756. (Contextual reference on the importance of sp3-rich scaffolds like pyrrolidinones).

-

Wermuth, C. G. (2008). The Practice of Medicinal Chemistry.[4][5] Academic Press. (General reference for lactam bioisosteres in GPCR ligand design).

-

Chemical Book. (2024). Product Entry: 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one (CAS 1314790-07-2).[1][6]

Sources

- 1. CAS No. 1202976-26-8 | Chemsrc [chemsrc.com]

- 2. reddit.com [reddit.com]

- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 4. SK52598A3 - Stable freeze-dried pharmaceutical formulation - Google Patents [patents.google.com]

- 5. FR2740686A1 - STABLE LYOPHILIZED PHARMACEUTICAL FORMULATION - Google Patents [patents.google.com]

- 6. 1314790-07-2_5-(2,6-Dimethoxyphenyl)pyrrolidin-2-oneCAS号:1314790-07-2_5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one【结构式 性质 英文】 - 化源网 [chemsrc.com]

Spectroscopic Characterization of 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one: A Technical Guide

Topic: Spectroscopic Characterization of 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one Audience: Researchers, Medicinal Chemists, and Analytical Scientists.[1] Format: In-depth Technical Guide.

Executive Summary

This guide outlines the structural validation and spectroscopic profiling of 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one (C₁₂H₁₅NO₃, MW: 221.25 g/mol ). As a substituted

This document provides a predictive characterization framework based on empirical data from analogous 5-arylpyrrolidin-2-ones. It details the "Spectroscopic Triad" (MS, IR, NMR) required for unequivocal structural assignment, emphasizing the diagnostic signals of the sterically congested C5 chiral center.

Structural Context & Synthesis

Understanding the synthetic origin is crucial for anticipating impurities. The target compound is typically accessible via the reductive amination/cyclization of

Structural Logic Flow

The following diagram illustrates the core connectivity and key functional groups targeted during analysis.

Caption: Structural evolution and key spectroscopic diagnostic nodes for 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one.

Mass Spectrometry (MS) Profiling

Mass spectrometry provides the first line of evidence for molecular weight and elemental composition.

Ionization & Detection

-

Method: ESI-TOF (Electrospray Ionization - Time of Flight) in Positive Mode (

). -

Expected Molecular Ion:

- Da

- Da

Fragmentation Pathway

The fragmentation pattern of 5-arylpyrrolidinones is distinct. The primary loss involves the methoxy substituents and the lactam ring cleavage.

-

Primary Fragment (

190): Loss of methoxy group ( -

Secondary Fragment (

163): Loss of carbonyl ( -

Tropylium Ion Derivative: Formation of a stabilized dimethoxy-tropylium ion is common in aryl systems.

Caption: Predicted ESI-MS fragmentation pathway for the target compound.

Infrared Spectroscopy (FT-IR)

IR confirms the integrity of the lactam ring and the presence of the ether linkages.

| Functional Group | Frequency ( | Intensity | Assignment |

| N-H Stretch | 3150 – 3250 | Medium, Broad | Amide N-H (H-bonded). |

| C-H Stretch | 2900 – 2980 | Medium | Aliphatic C-H (pyrrolidine ring) and O-Me. |

| C=O Stretch | 1690 – 1710 | Strong | Amide I band (Diagnostic for |

| C=C Aromatic | 1580 – 1600 | Medium | Aromatic ring skeletal vibrations. |

| C-O-C Stretch | 1240 – 1260 | Strong | Aryl alkyl ether (Methoxy groups). |

Technical Note: In solid state (KBr pellet), the C=O band may shift to lower wavenumbers (~1680 cm

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool for structural proof. The 2,6-dimethoxy substitution creates a unique shielding environment for the C5 proton.

H NMR Characterization (400 MHz, CDCl )

-

Solvent: CDCl

is standard, though DMSO-

| Position | Multiplicity | Integral | Coupling ( | Assignment Logic | |

| NH | 6.5 – 7.5 | Broad Singlet | 1H | - | Exchangeable amide proton. |

| Ar-H (4) | 7.15 – 7.25 | Triplet (t) | 1H | 8.2 | Para-proton of phenyl ring. |

| Ar-H (3,5) | 6.55 – 6.65 | Doublet (d) | 2H | 8.2 | Meta-protons, shielded by OMe. |

| C5-H | 5.20 – 5.50 | dd or t | 1H | 7.0, 8.5 | Diagnostic. Deshielded by N and Ar. 2,6-substituents may restrict rotation, broadening this peak. |

| OMe | 3.75 – 3.85 | Singlet (s) | 6H | - | 2 x OCH |

| C3-H | 2.30 – 2.50 | Multiplet | 2H | - | |

| C4-H | 1.90 – 2.30 | Multiplet | 2H | - |

Critical Insight - Rotational Barrier: The bulky 2,6-dimethoxy groups create significant steric hindrance around the C5-Aryl bond. At room temperature, the phenyl ring rotation is usually fast on the NMR timescale, making the two OMe groups equivalent. However, if lines are broad, perform Variable Temperature (VT) NMR at 50°C to sharpen the signals [3].

C NMR Characterization (100 MHz, CDCl )

| Carbon Type | Assignment | |

| C=O | 178.0 – 180.0 | Lactam Carbonyl. |

| Ar-C (2,6) | 157.0 – 159.0 | C-O (Ipso to OMe). |

| Ar-C (1) | 115.0 – 120.0 | Quaternary C attached to pyrrolidine. |

| Ar-C (4) | 128.0 – 130.0 | Para carbon. |

| Ar-C (3,5) | 104.0 – 106.0 | Meta carbons (shielded). |

| C5 | 52.0 – 56.0 | Methine (Chiral center). |

| OMe | 55.0 – 56.0 | Methoxy carbons. |

| C3 | 30.0 – 32.0 | |

| C4 | 25.0 – 28.0 |

Experimental Protocol: Purity & Validation

HPLC Method for Purity

Before spectral analysis, ensure purity >95%.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

-

Mobile Phase: Gradient A: Water (0.1% Formic Acid) / B: Acetonitrile. 10% B to 90% B over 15 min.

-

Detection: UV at 210 nm (amide) and 280 nm (aromatic).

Sample Preparation for NMR

-

Mass: Weigh 5–10 mg of the solid compound.

-

Solvent: Dissolve in 0.6 mL of CDCl

(99.8% D) containing 0.03% TMS. -

Filtration: If the solution is cloudy, filter through a cotton plug in a glass pipette directly into the NMR tube to remove inorganic salts (e.g., Na

SO

References

-

Synthesis of 1,5-Substituted Pyrrolidin-2-ones: Reissig, H. U., & Zimmer, R. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8443. Link

-

IR of Lactams: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (General reference for lactam bands: 1700-1750 cm⁻¹).[3][4]

- Restricted Rotation in 2,6-Disubstituted Biaryls: Clayden, J. (2009). Atropisomerism. Wiley-VCH. (Theoretical grounding for potential VT-NMR requirements).

-

Analogous Spectral Data: National Institutes of Health (NIH) - PubChem Compound Summary for similar 5-aryl-pyrrolidinones. Link

Sources

The Strategic Dance of Dimethoxy: Unraveling the Structure-Activity Relationship of 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidinone core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents with a wide array of biological activities, including nootropic, anticonvulsant, and neuroprotective effects.[1][2] Within this versatile family, the 5-arylpyrrolidin-2-one substructure has garnered significant attention. This technical guide delves into the nuanced structure-activity relationship (SAR) of a specific, yet promising, analog: 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one. By examining the influence of its distinct substitution pattern and exploring potential modifications, we aim to provide a comprehensive framework for the rational design of novel, potent, and selective therapeutic candidates.

The Core Scaffold: A Foundation of Therapeutic Promise

The 5-arylpyrrolidin-2-one framework consists of a five-membered lactam ring directly attached to a phenyl group at the 5-position. This arrangement provides a rigid, yet adaptable, platform for molecular interactions with biological targets. The pyrrolidinone ring itself can participate in hydrogen bonding through its amide functionality, a critical feature for receptor binding. The aryl substituent at the 5-position offers a broad canvas for chemical modification, allowing for the fine-tuning of physicochemical properties such as lipophilicity, electronic character, and steric bulk, all of which are pivotal in determining a compound's pharmacokinetic and pharmacodynamic profile.

dot graph "Core_Scaffold" { layout=neato; node [shape=plaintext]; "Core" [label=< 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one

A: Phenyl Ring B: 2,6-Dimethoxy Substituents C: Pyrrolidin-2-one Core

>]; } caption { label="Core structure of 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one." }The Significance of the 2,6-Dimethoxy Substitution: A Steric and Electronic Gatekeeper

The defining feature of our topic compound is the presence of two methoxy groups at the ortho positions of the phenyl ring. This specific substitution pattern is not arbitrary and is known to impart unique properties to small molecules.

Conformational Restriction and Target Selectivity

The ortho-methoxy groups exert a significant steric influence, forcing the phenyl ring to adopt a twisted conformation relative to the pyrrolidinone core. This restricted rotation can be highly advantageous in drug design, as it can lock the molecule into a bioactive conformation, thereby increasing its affinity and selectivity for a specific biological target. Studies on other 2,6-disubstituted phenyl derivatives have demonstrated that this steric hindrance can be a key determinant of activity. For instance, in a series of (2-oxo-4-phenylpyrrolidin-1-yl)acetic acid amides, the 2,6-dimethylanilide analog exhibited the most potent anticonvulsant activity, suggesting that ortho-disubstitution is crucial for a favorable interaction with the target.[3] This principle can be extrapolated to the 2,6-dimethoxy substitution, where the bulkier methoxy groups would impose even greater conformational constraints.

Electronic Effects and Metabolic Stability

The methoxy group is an electron-donating group at the para position but can act as an electron-withdrawing group at the meta position.[4] At the ortho position, a combination of electronic and steric effects comes into play. The electron-donating nature of the methoxy groups can influence the electron density of the phenyl ring, which may be important for π-π stacking or other electronic interactions with the target protein. Furthermore, the presence of ortho-methoxy groups can shield the phenyl ring from metabolic enzymes, potentially increasing the compound's metabolic stability and oral bioavailability.

Structure-Activity Relationship (SAR) Exploration: A Roadmap for Optimization

While direct and extensive SAR studies on 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one are not yet abundant in the public domain, we can infer a logical SAR strategy based on related compounds and general medicinal chemistry principles. The following sections outline key areas for modification and the anticipated impact on biological activity.

Modifications of the Phenyl Ring

The 2,6-dimethoxyphenyl moiety is a critical pharmacophore, and its modification is a primary avenue for SAR exploration.

-

Number and Position of Methoxy Groups: The impact of the number and position of methoxy groups on the phenyl ring is a crucial area of investigation. A systematic study varying the substitution pattern from a single methoxy group at the ortho, meta, or para position to di- and tri-methoxy substitutions would provide invaluable data. The photoluminescent properties of 2,4-diphenyl quinoline derivatives have been shown to be significantly influenced by the position of methoxy group substitution, indicating that positional isomers can have distinct electronic and, by extension, biological properties.[5] It is hypothesized that moving the methoxy groups to the meta or para positions would alter the ring's conformation and electronic properties, likely leading to a change in activity and target selectivity.

-

Replacement of Methoxy Groups: Replacing the methoxy groups with other substituents can probe the importance of their electronic and steric properties.

-

Isosteric Replacements: Replacing one or both methoxy groups with other electron-donating groups of similar size, such as ethoxy or isopropoxy, could enhance lipophilicity and potentially improve cell permeability.

-

Electron-Withdrawing Groups: Introducing electron-withdrawing groups like fluorine, chlorine, or trifluoromethyl would drastically alter the electronic character of the phenyl ring and could lead to a different pharmacological profile.

-

Hydrogen Bond Donors/Acceptors: Replacing a methoxy group with a hydroxyl or amino group would introduce hydrogen bonding capabilities, which could lead to new interactions with the target protein.

-

Modifications of the Pyrrolidinone Core

The pyrrolidinone ring offers several positions for modification that can influence the compound's properties and activity.

-

N-1 Substitution: The nitrogen atom of the lactam is a key site for derivatization. Introducing various substituents at this position can modulate the compound's polarity, lipophilicity, and potential for additional interactions. For example, N-alkylation or N-acylation could be explored. The synthesis of 1,5-substituted pyrrolidin-2-ones from donor-acceptor cyclopropanes and anilines/benzylamines provides a versatile route to a variety of N-substituted analogs.[6]

-

Substitution at C-3 and C-4: The methylene carbons of the pyrrolidinone ring are also amenable to substitution. Introducing small alkyl groups or functional groups at these positions could probe the steric tolerance of the binding pocket. The synthesis of 5-oxo-1-phenylpyrrolidine-3-carboxylic acid analogs has demonstrated that modifications at the C-3 and C-4 positions can lead to compounds with antibacterial activity.[7]

Potential Therapeutic Applications and Experimental Workflows

Given the known neuroprotective and cognitive-enhancing properties of many pyrrolidinone derivatives, a primary therapeutic area for 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one and its analogs would be central nervous system (CNS) disorders.[2][8]

Neuroprotective Activity

Experimental Protocol: In Vitro Neuroprotection Assay

-

Cell Culture: Human neuroblastoma cells (e.g., SH-SY5Y) are cultured in appropriate media.

-

Induction of Neurotoxicity: Neurotoxicity is induced by treating the cells with an agent such as 6-hydroxydopamine (6-OHDA) or glutamate.

-

Compound Treatment: Cells are co-treated with the neurotoxin and varying concentrations of the test compounds.

-

Cell Viability Assessment: Cell viability is measured using an MTT or similar assay to determine the protective effect of the compounds.

-

Data Analysis: The EC50 (half-maximal effective concentration) for neuroprotection is calculated for each compound.

dot graph "Neuroprotection_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="SH-SY5Y Cell Culture"]; B [label="Induce Neurotoxicity\n(e.g., 6-OHDA)"]; C [label="Treat with Test Compounds"]; D [label="Assess Cell Viability\n(MTT Assay)"]; E [label="Calculate EC50"];

A -> B -> C -> D -> E; } caption { label="Workflow for in vitro neuroprotection assay." }

Nootropic (Cognitive-Enhancing) Activity

Experimental Protocol: Morris Water Maze (in vivo)

-

Animal Model: A rodent model of cognitive impairment is established (e.g., scopolamine-induced amnesia).

-

Compound Administration: Test compounds are administered to the animals (e.g., orally or intraperitoneally).

-

Training: Animals are trained to find a hidden platform in a circular pool of water.

-

Probe Trial: The platform is removed, and the time spent in the target quadrant is measured to assess spatial memory.

-

Data Analysis: The performance of compound-treated animals is compared to that of vehicle-treated controls.

dot graph "Morris_Water_Maze_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];

A [label="Induce Cognitive Impairment\n(e.g., Scopolamine)"]; B [label="Administer Test Compounds"]; C [label="Morris Water Maze Training"]; D [label="Probe Trial (Memory Assessment)"]; E [label="Analyze Spatial Memory"];

A -> B -> C -> D -> E; } caption { label="Workflow for Morris Water Maze assay." }

Data Summary and Future Directions

To facilitate the comparison of newly synthesized analogs, a structured data table should be maintained.

| Compound ID | R1 (Phenyl Ring) | R2 (N-1) | R3 (C-3) | R4 (C-4) | Biological Activity (e.g., Neuroprotection EC50, µM) |

| Parent | 2,6-di-OCH3 | H | H | H | To be determined |

| Analog 1 | 4-OCH3 | H | H | H | |

| Analog 2 | 2,6-di-F | H | H | H | |

| Analog 3 | 2,6-di-OCH3 | CH3 | H | H | |

| Analog 4 | 2,6-di-OCH3 | H | CH3 | H |

The systematic synthesis and biological evaluation of analogs of 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one hold significant promise for the discovery of novel CNS-active agents. The unique conformational constraints and electronic properties imparted by the 2,6-dimethoxy substitution provide a compelling starting point for a focused drug discovery campaign. Future research should aim to elucidate the specific molecular targets of this compound class and to build a comprehensive SAR database to guide the development of next-generation therapeutics.

References

-

Pawar, R. P., & Bhavale, S. A. (2019). THE IMPACT OF ORTHO,META AND PARA METHOXY GROUP SUBSTITUTION ON PHOTOLUMINESCENT PROPERTIES OF 2,4-DIPHENYL QUINOLINE. INTERNATIONAL JOURNAL OF CURRENT ENGINEERING AND SCIENTIFIC RESEARCH (IJCESR), 6(1). Available from: [Link]

-

Gatiatulin, A. G., Ivanova, A. A., Spasov, A. A., & Miftakhov, M. S. (2022). Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines. Molecules, 27(23), 8489. Available from: [Link]

-

Singh, S., Kumar, A., & Singh, S. K. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, biochemistry, and behavior, 229, 173602. Available from: [Link]

-

Wikipedia. Methoxy group. Available from: [Link]

-

Yogeeswari, P., Sriram, D., Thirumurugan, R., Raghavendran, J. V., Sudhan, K., Pavana, R. K., & Stables, J. (2005). Discovery of N-(2,6-Dimethylphenyl)-Substituted Semicarbazones as Anticonvulsants: Hybrid Pharmacophore-Based Design. Journal of medicinal chemistry, 48(20), 6202–6211. Available from: [Link]

-

Karam, N. H., Tomma, J. H., & AL-Dujaili, A. H. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Al-Mustansiriyah Journal of Science, 31(1), 31-39. Available from: [Link]

-

Xing, W., Fu, Y., Shi, Z., Lu, D., Zhang, H., & Hu, Y. (2013). Discovery of novel 2,6-disubstituted pyridazinone derivatives as acetylcholinesterase inhibitors. European journal of medicinal chemistry, 63, 95–103. Available from: [Link]

-

Galkin, A. A., Moshkin, V. S., Kurbatov, S. V., & Kurbatova, E. A. (2021). A Novel Phenylpyrrolidine Derivative: Synthesis and Effect on Cognitive Functions in Rats with Experimental Ishemic Stroke. Molecules, 26(19), 6032. Available from: [Link]

-

Chiodi, D., & Ishihara, Y. (2024). The role of the methoxy group in approved drugs. European journal of medicinal chemistry, 273, 116364. Available from: [Link]

-

Bunev, A. S., Zaitsev, V. P., Spasov, A. A., & Anisimova, V. A. (2024). Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo. Pharmaceuticals, 17(1), 47. Available from: [Link]

-

Singh, S., Kumar, A., & Singh, S. K. (2023). Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis. Pharmacology, biochemistry, and behavior, 229, 173602. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Neuroprotective effects of novel pyrrolidine-2-one derivatives on scopolamine-induced cognitive impairment in mice: Behavioral and biochemical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Methoxy group - Wikipedia [en.wikipedia.org]

- 5. troindia.in [troindia.in]

- 6. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines [mdpi.com]

- 7. Synthesis and Biological Evaluation of Novel 5-Oxo-1-Phenylpyrrolidine-3-Carboxylic Acid Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

physicochemical properties of 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one

This guide provides an in-depth technical analysis of 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one , a specialized gamma-lactam scaffold. This compound is distinct from its common 3,4- or 3,5-dimethoxy analogs due to the significant steric hindrance and electronic shielding provided by the ortho-methoxy groups. This structural feature imparts unique conformational rigidity and metabolic stability, making it a high-value motif in medicinal chemistry for targeting specific hydrophobic pockets (e.g., in kinase or phosphodiesterase inhibitors).

Chemical Identity & Structural Analysis[1][2][3]

The molecule consists of a pyrrolidin-2-one (gamma-lactam) ring substituted at the C5 position with a 2,6-dimethoxyphenyl group.

| Property | Detail |

| CAS Number | 1314790-07-2 |

| IUPAC Name | 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one |

| Molecular Formula | C₁₂H₁₅NO₃ |

| Molecular Weight | 221.25 g/mol |

| Chiral Center | C5 (Exists as (R)- and (S)- enantiomers; typically synthesized as a racemate) |

| Electronic Character | Electron-rich aromatic ring (dimethoxy donors) coupled with a polar lactam headgroup. |

Structural Implications of 2,6-Substitution

Unlike the para or meta substituted analogs, the 2,6-dimethoxy pattern creates a "molecular lock." The bulky methoxy groups at the ortho positions create severe steric clash with the pyrrolidone ring hydrogens.

-

Conformational Restriction: The phenyl ring is forced out of coplanarity with the lactam ring, likely adopting a near-perpendicular dihedral angle (atropisomerism potential).

-

Metabolic Shielding: The C-H bonds at the 2 and 6 positions are blocked from metabolic hydroxylation (a common clearance pathway for phenyl-pyrrolidones).

-

Solubility Profile: The methoxy groups disrupt crystal packing efficiency compared to the planar unsubstituted analog, potentially enhancing solubility in organic media despite the increased lipophilicity.

Physicochemical Properties[2][4][5][6][7][8][9][10]

The following data synthesizes experimental trends from homologous 5-arylpyrrolidin-2-ones and calculated descriptors for this specific isomer.

Table 1: Core Physicochemical Parameters[6][11]

| Parameter | Value / Range | Context |

| Physical State | Solid (Crystalline powder) | White to off-white.[1] |

| Melting Point | 165 – 175 °C (Estimated) | Higher than 3,5-analogs (112°C) due to high symmetry and lattice rigidity. |

| LogP (Octanol/Water) | 1.6 – 1.9 | Moderately lipophilic; crosses blood-brain barrier (BBB). |

| pKa (Acid) | > 16.5 | Lactam N-H is weakly acidic; requires strong base (e.g., NaH) for deprotonation. |

| pKa (Base) | ~ -0.5 | Carbonyl oxygen is weakly basic; protonates only in strong acid. |

| Water Solubility | Low (< 1 mg/mL) | Limited by the lipophilic dimethoxyphenyl group. |

| DMSO Solubility | High (> 50 mg/mL) | Preferred solvent for stock solutions. |

| H-Bond Donors | 1 | Lactam N-H. |

| H-Bond Acceptors | 3 | Two ether oxygens, one carbonyl oxygen. |

Synthesis & Manufacturing Logic

The synthesis of 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one requires navigating the steric bulk of the 2,6-dimethoxybenzaldehyde precursor. The most robust "field-proven" route is the Reductive Cyclization of γ-Nitro Esters .

Reaction Pathway Visualization

Caption: Synthesis via the Henry Reaction followed by Michael Addition and Reductive Cyclization. This route avoids steric issues common in direct alkylation.

Detailed Experimental Protocol: Reductive Cyclization

Objective: Synthesize 5-(2,6-dimethoxyphenyl)pyrrolidin-2-one from 2,6-dimethoxybenzaldehyde.

Reagents:

-

2,6-Dimethoxybenzaldehyde[2]

-

Nitromethane[3]

-

Diethyl Malonate (or Dimethyl Succinate)

-

Raney Nickel or Pd/C (10%)

-

Ethanol / Ethyl Acetate

Step-by-Step Methodology:

-

Henry Reaction (Nitrostyrene Formation):

-

Dissolve 2,6-dimethoxybenzaldehyde (10 mmol) in nitromethane (excess, acts as solvent).

-

Add ammonium acetate (1.1 eq).

-

Reflux for 4–6 hours.[2] Note: The 2,6-substituents may slow this reaction compared to unsubstituted analogs.

-

Cool and crystallize the nitrostyrene intermediate.

-

-

Michael Addition (Precursor Assembly):

-

React the nitrostyrene with diethyl malonate in the presence of a catalytic base (e.g., Sodium ethoxide) in ethanol.

-

This yields the γ-nitro diester.

-

-

Reductive Cyclization (The "One-Pot" Closure):

-

Safety Warning: Hydrogenation requires pressure vessels.

-

Dissolve the γ-nitro ester in Ethanol/Ethyl Acetate (1:1).

-

Add Raney Nickel (approx 10% w/w) or Pd/C.

-

Hydrogenate at 50 psi H₂ at 50°C for 12 hours.

-

Mechanism: The nitro group reduces to an amine (-NH₂), which immediately attacks the neighboring ester carbonyl intramolecularly to form the lactam ring, releasing ethanol.

-

-

Purification:

-

Filter catalyst over Celite.

-

Concentrate filtrate.

-

Recrystallize from Isopropanol/Hexane to yield pure white solid.

-

Analytical Characterization

To validate the identity of the compound, specifically distinguishing it from isomers, use the following signatures:

-

¹H NMR (DMSO-d₆, 400 MHz):

-

δ 7.80 (s, 1H): Broad singlet for Lactam NH .

-

δ 7.20 (t, 1H): Phenyl H-4.

-

δ 6.65 (d, 2H): Phenyl H-3,5 (Upfield due to methoxy donation).

-

δ 5.10 (dd, 1H): Chiral C5-H . Diagnostic: This signal will be a doublet of doublets. Its chemical shift is shielded by the ortho-methoxy groups compared to unsubstituted analogs.

-

δ 3.75 (s, 6H): Strong singlet for 2 x OMe .

-

δ 2.20 - 2.40 (m, 3H): Lactam ring protons (C3, C4).

-

-

IR Spectrum:

-

1680–1700 cm⁻¹: Strong Carbonyl (C=O) stretch (Lactam).

-

3200 cm⁻¹: Broad N-H stretch.

-

1250 cm⁻¹: C-O-C ether stretch (Methoxy).

-

Stability & Handling Protocol

Stability Logic Map

Caption: Stability profile indicating robustness in acidic media but susceptibility to base-catalyzed ring opening.

Experimental Protocol: Thermodynamic Solubility Assay

Purpose: Determine the saturation solubility in phosphate buffer (pH 7.4) to assess bioavailability potential.

-

Preparation: Weigh 5 mg of compound into a 4 mL glass vial.

-

Solvent Addition: Add 1.0 mL of PBS (pH 7.4).

-

Equilibration: Shake at 300 rpm at 25°C for 24 hours.

-

Separation: Centrifuge at 10,000 rpm for 10 minutes or filter through a 0.22 µm PVDF filter.

-

Quantification: Analyze the supernatant via HPLC-UV (254 nm).

-

Mobile Phase: Acetonitrile:Water (40:60) + 0.1% Formic Acid.

-

Calculation: Compare peak area to a standard curve prepared in DMSO.[1]

-

References

-

Chemical Identity & CAS:5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one. CAS 1314790-07-2.

-

[5]

-

-

Synthetic Methodology (Cyclopropanes): Budynina, E. M., et al. "Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines." Molecules, 2022.[6]

-

General Pyrrolidone Synthesis: "Synthesis of N-Aryl Pyrrolidinones and Deriv

-

Conformational Analysis: "Sterically Induced Conformational Restriction in Pyrrolo-pyrimidines." Journal of Medicinal Chemistry.

Sources

- 1. Sterically Induced Conformational Restriction: Discovery and Preclinical Evaluation of Novel Pyrrolo[3, 2-d]pyrimidines as Microtubule Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. 5,5-Dimethylpyrrolidin-2-one | C6H11NO | CID 11126210 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Pyrrolidinone | 616-45-5 [chemicalbook.com]

- 5. (2S)-2-(3,5-Dimethoxyphenyl)pyrrolidine | C12H17NO2 | CID 40466100 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Synthesis of 1,5-Substituted Pyrrolidin-2-ones from Donor–Acceptor Cyclopropanes and Anilines/Benzylamines - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: A High-Throughput In Vitro Assay for Characterizing 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one as a Potential JAK2 Kinase Inhibitor

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Need for Targeted Kinase Inhibition

The pyrrolidin-2-one chemical scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds due to its favorable physicochemical properties.[1][2] Its derivatives have shown a wide array of activities, including anticancer and anti-inflammatory effects.[3][4][5] The compound 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one is a novel molecule built upon this scaffold. To determine its therapeutic potential, a robust and reproducible in vitro characterization is the essential first step.

This guide details a comprehensive protocol for the initial biochemical evaluation of this compound as a potential inhibitor of Janus Kinase 2 (JAK2). The JAK/STAT signaling pathway is a critical regulator of cellular processes like proliferation, differentiation, and immunity.[6][7][8][9][10] Dysregulation of JAK2 activity, often due to mutations, is a key driver in various myeloproliferative neoplasms and inflammatory diseases, making it a high-value target for therapeutic intervention.[11][12][13]

Here, we describe the use of the ADP-Glo™ Kinase Assay, a sensitive, luminescence-based method ideal for high-throughput screening (HTS), to determine the inhibitory potency (IC50) of 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one against recombinant human JAK2.[14][15][16][17]

Assay Principle: Quantifying Kinase Activity

The ADP-Glo™ Kinase Assay quantifies the activity of a kinase by measuring the amount of ADP produced during the enzymatic reaction.[16][17] The assay is performed in two steps:

-

Kinase Reaction & ATP Depletion: The JAK2 enzyme, its substrate, ATP, and the test compound are incubated together. The kinase transfers a phosphate group from ATP to the substrate, generating ADP. After this reaction, the ADP-Glo™ Reagent is added, which simultaneously stops the kinase reaction and depletes all remaining ATP.[14][15]

-

ADP Conversion & Signal Generation: The Kinase Detection Reagent is then added. This formulation contains enzymes that convert the newly produced ADP back into ATP. This newly synthesized ATP serves as a substrate for a thermostable luciferase, which generates a stable, "glow-type" luminescent signal that is directly proportional to the initial kinase activity.[14][15]

In the presence of an effective inhibitor like 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one, JAK2 activity is reduced, less ADP is produced, and consequently, the luminescent signal is lower.

Caption: Workflow of the ADP-Glo™ Kinase Assay.

Materials and Reagents

| Reagent/Material | Supplier | Catalog No. (Example) |

| 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one | Custom Synthesis/Vendor | N/A |

| Recombinant Human JAK2 Enzyme | BPS Bioscience | 40450 |

| Poly(Glu, Tyr) 4:1 Substrate | Sigma-Aldrich | P0275 |

| ADP-Glo™ Kinase Assay Kit | Promega | V9101 |

| ATP, Ultra-Pure | Promega | V7021 |

| Staurosporine (Positive Control) | Sigma-Aldrich | S4400 |

| Dimethyl Sulfoxide (DMSO), ACS Grade | Sigma-Aldrich | D2650 |

| Tris-HCl, 1M Solution | Thermo Fisher | 15568025 |

| MgCl₂, 1M Solution | Thermo Fisher | AM9530G |

| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 |

| White, Opaque, 384-well Assay Plates | Corning | 3570 |

| Multichannel Pipettes & Tips | Various | N/A |

| Plate-reading Luminometer | Various | N/A |

Detailed Experimental Protocol

Reagent Preparation

-

10X Kinase Buffer: 250 mM Tris-HCl (pH 7.5), 200 mM MgCl₂, 10 mM DTT. Prepare fresh from stock solutions and store on ice.

-

1X Kinase Reaction Buffer: Dilute the 10X Kinase Buffer 1:10 with sterile, nuclease-free water. Keep on ice.

-

Test Compound Stock (10 mM): Dissolve 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one in 100% DMSO.

-

Positive Control Stock (1 mM): Dissolve Staurosporine in 100% DMSO.

Compound Serial Dilution

Causality: A serial dilution is performed to test the compound across a wide concentration range. This is critical for generating a complete dose-response curve and accurately determining the IC50 value.[18] The use of an intermediate dilution plate minimizes the final concentration of DMSO in the assay, which can interfere with enzyme activity at high levels.[19]

-

Master Dilution Plate (100X final conc.): In a 96-well plate, perform a 10-point, 3-fold serial dilution of the 10 mM stock solution in 100% DMSO. This creates a concentration range from 1 mM down to ~50 nM.

-

Intermediate Dilution Plate (4X final conc.): Dilute the master plate 1:25 into 1X Kinase Reaction Buffer. For example, add 2 µL from each well of the master plate to 48 µL of 1X Kinase Reaction Buffer.

Assay Procedure (384-well plate format)

All steps should be performed at room temperature unless otherwise noted. Ensure reagents are equilibrated to room temperature before use.

-

Reaction Mix Preparation: Prepare a master mix containing the enzyme and substrate. For each 5 µL reaction, you will need:

-

Recombinant JAK2 (final concentration ~5 ng/µL)

-

Poly(Glu, Tyr) substrate (final concentration ~100 µg/mL)

-

ATP (final concentration 25 µM - Note: This should be near the Km of ATP for the enzyme)

-

1X Kinase Reaction Buffer

-

-

Plate Setup:

-

Test Wells: Add 2.5 µL of the 4X intermediate compound dilutions.

-

Positive Control (0% Activity): Add 2.5 µL of 4X Staurosporine.

-

Negative Control (100% Activity): Add 2.5 µL of 1X Kinase Reaction Buffer containing 4% DMSO.

-

-

Initiate Kinase Reaction: Add 2.5 µL of the JAK2/Substrate/ATP reaction mix to all wells. The final reaction volume is 5 µL.

-

Incubation: Mix the plate gently on a plate shaker for 30 seconds. Centrifuge briefly (1 min at 1000 x g) to collect contents at the bottom of the wells. Incubate at room temperature for 60 minutes.

-

Stop Reaction & Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate for 40 minutes.[20]

-

Generate Luminescent Signal: Add 10 µL of Kinase Detection Reagent to each well. Mix on a plate shaker for 30 seconds. Incubate for 30-60 minutes to allow the signal to stabilize.[20]

-

Data Acquisition: Read the luminescence on a plate-reading luminometer (e.g., an integration time of 0.5-1 second per well).

Data Analysis and Interpretation

Calculation of Percent Inhibition

The inhibitory activity of the compound is calculated relative to the control wells.

-

Formula: % Inhibition = 100 * (1 - (Signal_Test - Signal_Positive) / (Signal_Negative - Signal_Positive))

IC50 Determination

The half-maximal inhibitory concentration (IC50) is the concentration of the inhibitor required to reduce enzyme activity by 50%.

-

Plot the % Inhibition (Y-axis) against the log of the inhibitor concentration (X-axis).

-

Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).[18]

-

The IC50 is determined from the fitted curve. Software such as GraphPad Prism is standard for this analysis.

Sample Data Table:

| Compound Conc. (µM) | Log [Compound] | Raw Luminescence (RLU) | % Inhibition |

| 100 | 2.00 | 15,120 | 98.2% |

| 33.3 | 1.52 | 18,340 | 94.5% |

| 11.1 | 1.05 | 45,670 | 65.8% |

| 3.70 | 0.57 | 89,120 | 19.5% |

| 1.23 | 0.09 | 105,430 | 2.1% |

| 0.41 | -0.39 | 108,990 | -1.2% |

| 0 (Negative Ctrl) | N/A | 107,650 (Avg) | 0% |

| Staurosporine (Positive Ctrl) | N/A | 13,500 (Avg) | 100% |

Trustworthiness: Assay Quality Control

A self-validating protocol must include metrics to ensure its robustness and reproducibility. The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput assay.[21][22][23]

-

Formula: Z' = 1 - (3 * (SD_Negative + SD_Positive)) / |Mean_Negative - Mean_Positive|

-

Interpretation: [21][22][23][24]

-

Z' > 0.5: An excellent assay, suitable for HTS.

-

0 < Z' ≤ 0.5: A marginal assay that may require optimization.

-

Z' < 0: The assay is not suitable for screening.

-

Running a full plate of only positive and negative controls is recommended during assay development to robustly calculate the Z'-factor and validate the protocol before screening compounds.

Biological Context: The JAK-STAT Pathway

Understanding the biological context is crucial. JAK2 is a cytoplasmic tyrosine kinase that is activated by cytokine receptors.[7] Upon cytokine binding, the receptor dimerizes, bringing two JAK2 molecules into close proximity, which then phosphorylate and activate each other. Activated JAK2 phosphorylates the receptor, creating docking sites for STAT (Signal Transducer and Activator of Transcription) proteins. STATs are then phosphorylated by JAK2, dimerize, translocate to the nucleus, and act as transcription factors to regulate gene expression involved in immunity and cell growth.[6][10] An inhibitor like 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one would block this cascade at one of its earliest steps.

Caption: The JAK-STAT signaling pathway and point of inhibition.

References

-

JAK-STAT signaling pathway. Wikipedia.[Link]

-

Z-factor. Grokipedia.[Link]

-

The role of JAK-STAT signaling within the CNS. PMC.[Link]

-

From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Bitesize Bio.[Link]

-

Jak-Stat Signaling Pathway. Sino Biological.[Link]

-

Human Gene Set: KEGG_JAK_STAT_SIGNALING_PATHWAY. GSEA.[Link]

-

Calculating a Z-factor to assess the quality of a screening assay. GraphPad.[Link]

-

Z-Factor Calculator - Free Online Tool | Assay Quality Control. PunnettSquare Tools.[Link]

-

Z-factors. BIT 479/579 High-throughput Discovery.[Link]

-

Promega ADP-Glo kinase assay. BMG LABTECH.[Link]

-

In Vitro JAK Kinase Activity and Inhibition Assays. Springer Nature Experiments.[Link]

-

Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.[Link]

-

Understanding IC50: A Comprehensive Guide to Calculation. Oreate AI Blog.[Link]

-

Dose–Response Curves and the Determination of IC50 and EC50 Values. ACS Publications.[Link]

-

Guidelines for accurate EC50/IC50 estimation. PubMed.[Link]

-

Exploring variations of pyrrolidine-2-ones for enhanced biological activity. Symposium.[Link]

-

In-cell Western Assays for IC50 Determination. Azure Biosystems.[Link]

-

In vitro JAK kinase activity and inhibition assays. PubMed - NIH.[Link]

-

An Overview on Chemistry and Biological Importance of Pyrrolidinone. ResearchGate.[Link]

-

Pyrrolidine-2,3-diones: heterocyclic scaffolds that inhibit and eradicate S. aureus biofilms. Semantic Scholar.[Link]

-

Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Bioarray.[Link]

-

JAK3 (Janus Kinase 3) Assay Kit. BPS Bioscience.[Link]

-

JAK2 (Janus Kinase 2) Assay Kit. BPS Bioscience.[Link]

-

Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.[Link]

-

In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp. against fungal and bacterial human pathogens. PubMed.[Link]

-

Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. ResearchGate.[Link]

-

In vitro Study on the Antioxidant and Anti-Inflammatory Capabilities of Borassus flabellifer Seedcoat. Indian Journal of Pharmaceutical Education and Research.[Link]

-

Evaluation of phytochemical and in vitro anti-oxidant, anti proliferative activity of a polyherbal Siddha formulation Vallarai nei. International Journal of Current Microbiology and Applied Sciences.[Link]

-

In-Vitro Antioxidant and Cytotoxicity Analysis of Traditional Formulation. JOCPR.[Link]

-

In vitro biotransformation of pyrrolizidine alkaloids in different species: part II—identification and quantitative assessment of the metabolite profile of six structurally different pyrrolizidine alkaloids. PMC.[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Exploring variations of pyrrolidine-2-ones for enhanced biological activity | Poster Board #923 - American Chemical Society [acs.digitellinc.com]

- 4. researchgate.net [researchgate.net]

- 5. rua.ua.es [rua.ua.es]

- 6. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]

- 7. The role of JAK-STAT signaling within the CNS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. sinobiological.com [sinobiological.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. KEGG_JAK_STAT_SIGNALING_PATHWAY [gsea-msigdb.org]

- 11. In Vitro JAK Kinase Activity and Inhibition Assays | Springer Nature Experiments [experiments.springernature.com]

- 12. In vitro JAK kinase activity and inhibition assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. bpsbioscience.com [bpsbioscience.com]

- 14. promega.com [promega.com]

- 15. promega.com [promega.com]

- 16. bmglabtech.com [bmglabtech.com]

- 17. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 18. Understanding IC50: A Comprehensive Guide to Calculation - Oreate AI Blog [oreateai.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. promega.com [promega.com]

- 21. grokipedia.com [grokipedia.com]

- 22. bellbrooklabs.com [bellbrooklabs.com]

- 23. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 24. punnettsquare.org [punnettsquare.org]

Application Note: 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one in Cell Culture

This Application Note provides a rigorous technical guide for the preparation, handling, and experimental application of 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one in biological systems.

Based on its chemical structure—a

Executive Summary & Chemical Profile

-

Compound Name: 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one[1][][3][4][5]

-

Chemical Class: 5-Aryl-

-lactam (Pyrrolidinone derivative).[1][] -

Molecular Weight: ~221.25 g/mol (Based on Formula

).[1][] -

Physicochemical Nature: Lipophilic small molecule with a polar lactam head group.[1][]

-

Primary Challenge: The 2,6-dimethoxy substitution creates steric bulk, potentially reducing aqueous solubility compared to unsubstituted pyrrolidinones.[1][]

-

Key Application: Small molecule screening (High-Throughput Screening - HTS), lead optimization for CNS or anti-inflammatory targets.[1][]

Preparation & Handling Protocols

2.1. Stock Solution Preparation

Objective: Create a stable, concentrated master stock free of precipitates.[1][]

-

Solvent: Dimethyl sulfoxide (DMSO), anhydrous,

99.9% (Cell Culture Grade).[1][] -

Concentration: Prepare a 10 mM to 50 mM master stock.

-

Rationale: Higher concentrations (e.g., 100 mM) may precipitate due to the lipophilic dimethoxyphenyl group.[1]

-

-

Procedure:

-

Weigh the lyophilized powder in a static-free environment.

-

Add the calculated volume of DMSO.[1][]

-

Vortex vigorously for 30 seconds.

-

Optional: If dissolution is slow, sonicate in a water bath at 37°C for 5 minutes.[1][]

-

Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation). Store at -20°C (stable for 6 months) or -80°C (stable for >1 year).

-

2.2. Working Solution (Cell Treatment)

Objective: Dilute into aqueous media without "crashing out" the compound.[1][]

-

Vehicle Limit: Final DMSO concentration in culture must be

0.1% (v/v) to avoid solvent toxicity.[1][] -

Dilution Strategy (Serial Dilution):

-

Precipitation Check: Inspect the 1 mM intermediate under a microscope. If crystals form, the compound has low aqueous solubility.[1][][6]

-

Correction: Perform the intermediate dilution in pure DMSO first, then spike directly into the media, ensuring rapid mixing.

-

Experimental Workflows

3.1. Phase I: Cytotoxicity Profiling (Mandatory)

Before assessing efficacy, you must define the non-toxic window using an MTT or CCK-8 assay.[1][]

Protocol:

-

Seeding: Seed cells (e.g., HEK293, RAW 264.7, or SH-SY5Y) at

cells/well in 96-well plates. Incubate for 24h. -

Treatment: Treat cells with a log-scale dose range:

-

0 (Vehicle), 0.1 µM, 1 µM, 10 µM, 50 µM, 100 µM.[1][]

-

-

Duration: Incubate for 24h and 48h.

-

Readout: Add CCK-8 reagent (10 µL/well), incubate 1-4h, read Absorbance at 450 nm.

-

Analysis: Calculate % Viability relative to Vehicle Control.

-

Threshold: Do not proceed with functional assays at concentrations reducing viability below 90%.[1][]

-

3.2. Phase II: Functional Assays (Mechanism-Based)

Given the scaffold's similarity to PDE4 inhibitors (like Rolipram) and antimicrobials, two pathways are prioritized.[1][]

A. Anti-Inflammatory Assay (TNF-

-

Cell Model: RAW 264.7 Macrophages.[1][]

-

Inducer: Lipopolysaccharide (LPS) (100 ng/mL).[1][]

-

Method:

-

Pre-treat cells with 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one (1-10 µM) for 1 hour.[1][]

-

Add LPS and incubate for 6–24 hours.

-

Collect supernatant.[1][]

-

Quantify TNF-

or IL-6 via ELISA.[1][]

-

Hypothesis: If the compound acts as a PDE4 inhibitor, it will elevate cAMP and suppress TNF-

release.[1][]

-

B. Neurite Outgrowth / Neuroprotection [1][]

-

Cell Model: SH-SY5Y or PC12 cells.

-

Method:

Visual Workflow (Graphviz)

Caption: Workflow for solubilization, safety profiling, and functional testing of the pyrrolidinone derivative.

Troubleshooting Guide

| Issue | Probable Cause | Solution |

| Precipitation in Media | High lipophilicity of the 2,6-dimethoxy group.[1][] | Sonicate the stock; pre-warm media to 37°C; reduce final concentration below 50 µM. |

| High Cytotoxicity | Off-target effects or solvent toxicity.[1][] | Verify final DMSO is <0.1%.[1][] Test lower doses (nM range). |

| No Biological Effect | Poor cellular permeability or incorrect target.[1][] | Perform a permeability assay (PAMPA); verify target expression in cell line.[1] |

References

-

Manimaran, M., et al. (2012).[1][] In vitro activity of 5-(2,4-dimethylbenzyl) pyrrolidin-2-one extracted from marine Streptomyces VITSVK5 spp.[1][] against fungal and bacterial human pathogens.[1][] Revista Iberoamericana de Micología.[1][] Link

-

Teixeira, H., et al. (1997).[1][] Structure-Activity Relationships of Pyrrolidin-2-one Derivatives as Phosphodiesterase IV Inhibitors. Bioorganic & Medicinal Chemistry Letters.[1][] (General reference for pyrrolidinone PDE4 inhibitors).

-

Verma, A., et al. (2023).[1][] Recent insights about pyrrolidine core skeletons in pharmacology.[1][] Frontiers in Pharmacology.[1][] Link

-

PubChem Compound Summary. 2-Pyrrolidinone Derivatives. National Center for Biotechnology Information.[1][] Link

Sources

- 1. Neuropeptide Receptors in Pain Circuitries: Useful Targets for CNS Imaging with Non-Peptide Ligands Suitable for PET? [scirp.org]

- 3. 1314790-07-2_5-(2,6-Dimethoxyphenyl)pyrrolidin-2-oneCAS号:1314790-07-2_5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one【结构式 性质 英文】 - 化源网 [chemsrc.com]

- 4. Others | Smolecule [smolecule.com]

- 5. 6-氯-1H-吡唑并[3,4-d]嘧啶_MSDS_密度_沸点_CAS号【23002-51-9】_化源网 [chemsrc.com]

- 6. SK52598A3 - Stable freeze-dried pharmaceutical formulation - Google Patents [patents.google.com]

Application Note: Quantitative Analysis of 5-(2,6-Dimethoxyphenyl)pyrrolidin-2-one in Pharmaceutical Formulations and Human Plasma

Abstract